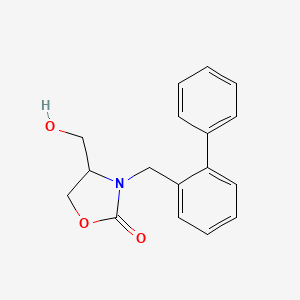

3-(biphenyl-2-ylmethyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxazolidinones, including compounds structurally similar to 3-(biphenyl-2-ylmethyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one, are noted for their diverse applications in pharmaceuticals and organic synthesis. They serve as key intermediates in the synthesis of various biologically active compounds and are subjects of extensive research due to their multifunctionality.

Synthesis Analysis

The synthesis of oxazolidinones often involves intramolecular cyclization reactions and can be catalyzed by various reagents. For instance, bicyclic guanidine has been used as an efficient catalyst for synthesizing 4-hydroxymethyl 2-oxazolidinones under mild conditions from glycidyl carbamate derivatives (Yoshiaki Yoshida & T. Endo, 2021). Additionally, isomeric 2-oxazolidinones have been synthesized from 2-amino-1-(4-nitrophenyl)-1,3-propanediols, exploring the effect of experimental conditions on compound formation (M. Madesclaire et al., 2007).

Molecular Structure Analysis

The molecular structures of oxazolidinone derivatives have been analyzed through various techniques, including X-ray diffraction. These studies provide insights into the conformation and weak intermolecular interaction networks, crucial for understanding the chemical behavior of such compounds (Z. Hattab et al., 2010).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, reflecting their chemical properties. For example, the cycloaddition reaction of azaoxyallyl cations with aldehydes to form oxazolidin-4-ones showcases the reactivity of these compounds under specific conditions (Kaifan Zhang et al., 2016).

Physical Properties Analysis

The physical properties of oxazolidinones, including melting points, solubility, and crystalline structure, are essential for their application in synthesis and drug formulation. These properties often depend on the specific substituents present on the oxazolidinone framework.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the versatility of oxazolidinones in organic synthesis. Enzymatic synthesis approaches have also been explored for oxazolidin-2-one derivatives, indicating a sustainable path for generating these compounds with diverse biological activities (G. Yadav & Sandip V. Pawar, 2014).

Aplicaciones Científicas De Investigación

Antibacterial Activity

Oxazolidinone derivatives, including compounds similar to 3-(biphenyl-2-ylmethyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one, have been extensively studied for their antibacterial properties. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition, offering a novel approach to tackling antibiotic resistance. Research has shown that certain oxazolidinone analogs demonstrate potent in vitro activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These findings underscore the potential of oxazolidinones in treating multidrug-resistant gram-positive bacterial infections (Zurenko et al., 1996; Brickner et al., 1996).

Synthetic Chemistry and Catalysis

Oxazolidinone frameworks are valuable in synthetic chemistry for their multifunctionality in various catalytic processes, including the synthesis of fine chemicals. A notable application is in the catalyzed atmospheric CO2 utilization for the simultaneous synthesis of 2-oxazolidinones and α-hydroxyl ketones, highlighting the role of these compounds in green chemistry and sustainable processes (Du et al., 2021).

Material Science and Crystal Engineering

The structural versatility of oxazolidinone derivatives extends to material science, where their crystal structures and intermolecular interactions have been explored. Studies reveal that these compounds can form various crystal symmetries and exhibit a range of weak non-covalent interactions, making them interesting subjects for crystal engineering and the development of novel materials (Hattab et al., 2010).

Enzyme Mimics and Biological Activity

Beyond their antibacterial applications, oxazolidinones have been investigated for their enzymatic and biological activities. For instance, certain oxazolidinone compounds have been studied as reversible, highly potent, and selective inhibitors of monoamine oxidase type A, demonstrating their potential in developing treatments for depression and other psychiatric disorders (Mai et al., 2002). Another study highlighted the use of oxazolidinone derivatives as superoxide dismutase mimics, offering insights into their application in oxidative stress management and related diseases (Samuni et al., 1988).

Propiedades

IUPAC Name |

4-(hydroxymethyl)-3-[(2-phenylphenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-11-15-12-21-17(20)18(15)10-14-8-4-5-9-16(14)13-6-2-1-3-7-13/h1-9,15,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTGDQCRPWLXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC2=CC=CC=C2C3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)

![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)

![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5568489.png)

![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)